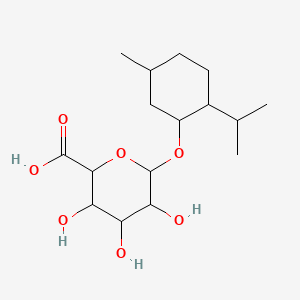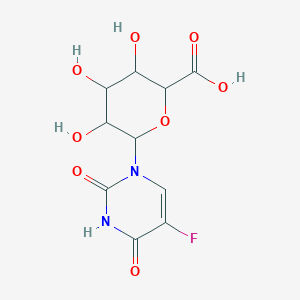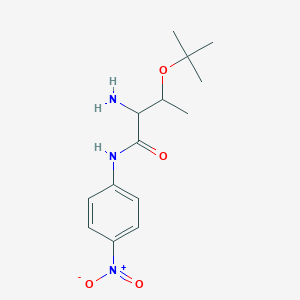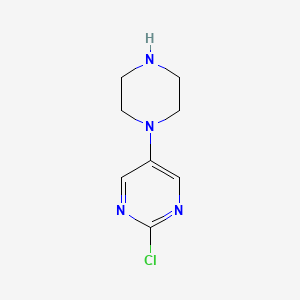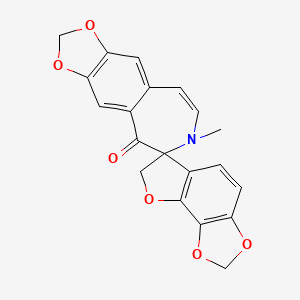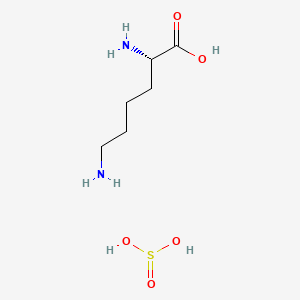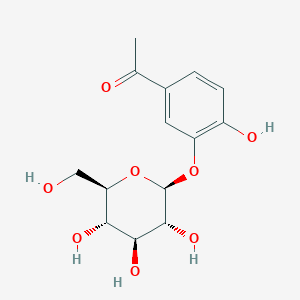
Pungenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pungenin is a phenolic compound found in the needles of Blue Spruce (Picea pungens). It is the glucoside of 3,4-dihydroxyacetophenone . This compound serves as a feeding deterrent against Spruce Budworm larvae .
Preparation Methods
Pungenin can be synthesized from 3,4-dihydroxyacetophenone through a short sequence involving the manipulation of protecting groups on the 3 and 4 hydroxyl functions . The synthesis involves the following steps:
- Protection of the hydroxyl groups.
- Glycosylation to introduce the glucoside moiety.
- Deprotection to yield the final product.
Chemical Reactions Analysis
Pungenin undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized under specific conditions.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions .
Scientific Research Applications
Pungenin has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of phenolic compounds.
Medicine: While not directly used in medicine, its structure and properties provide insights into the development of phenolic glycosides with potential therapeutic applications.
Mechanism of Action
Comparison with Similar Compounds
Pungenin is similar to other phenolic glycosides such as picein and isothis compound. it is unique due to its specific glucoside structure and its role in deterring Spruce Budworm larvae . Other similar compounds include:
Picein: Another phenolic glycoside found in spruce species.
Isothis compound: An isomer of this compound with a different glycoside linkage.
This compound stands out due to its specific ecological role and its unique chemical structure that contributes to its effectiveness as a feeding deterrent .
Properties
CAS No. |
55483-00-6 |
|---|---|
Molecular Formula |
C14H18O8 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
1-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C14H18O8/c1-6(16)7-2-3-8(17)9(4-7)21-14-13(20)12(19)11(18)10(5-15)22-14/h2-4,10-15,17-20H,5H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
InChI Key |
AOXMCWFZPZRDPE-RKQHYHRCSA-N |
Isomeric SMILES |
CC(=O)C1=CC(=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


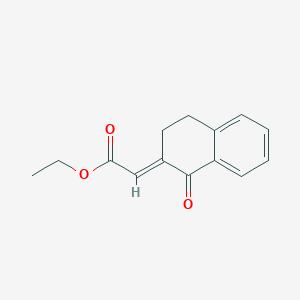

![1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid](/img/structure/B12295150.png)
![2-methyl-4-[8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B12295160.png)
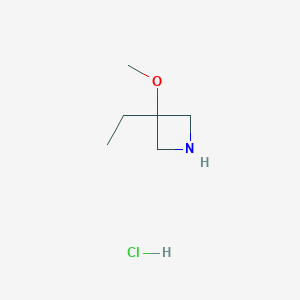
![(1R,2R,4aS,5S,8S,8aR)-8-[(2R,5R)-5-chloro-2,6,6-trimethyl-oxan-2-yl]-1,5-diisocyano-2,5-dimethyl-decalin-2-ol](/img/structure/B12295175.png)
![N-(1-cyanocyclopropyl)-2-[[1-[4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide](/img/structure/B12295176.png)
![9-(2-((6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)-4,5-dimethoxyphenoxy)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12295180.png)
